molecular formula C11H6F4N2O3 B2782387 6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 731827-14-8

6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2782387
CAS No.: 731827-14-8
M. Wt: 290.174
InChI Key: HKUHQYDMVXEMBO-UHFFFAOYSA-N
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Description

6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a fluorinated organic compound characterized by its unique structure, which includes a tetrafluorophenyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrafluorophenyl group. One common approach is the halogenation of phenol derivatives to introduce the fluorine atoms at the desired positions. Subsequent steps may include cyclization reactions to form the pyridazine ring and oxidation to introduce the keto group at the 6-oxo position.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle fluorinated compounds safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Safety measures would be strictly followed due to the reactive nature of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of substituted pyridazines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new materials with unique properties, such as increased thermal stability and chemical resistance.

Biology: In biological research, 6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its fluorinated nature can impart desirable properties to products, such as enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism by which 6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Oxo-1-(2,3,5,6-tetrafluorophenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

  • This compound derivatives

  • Other fluorinated pyridazines

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the tetrafluorophenyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

6-oxo-1-(2,3,5,6-tetrafluorophenyl)-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O3/c12-4-3-5(13)9(15)10(8(4)14)17-7(18)2-1-6(16-17)11(19)20/h3H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUHQYDMVXEMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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